3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Structural Classification Within Bicyclic Heterocyclic Systems
The compound belongs to the imidazo[1,2-a]pyrazine family, a class of nitrogen-rich bicyclic systems featuring fusion between a six-membered pyrazine ring and a five-membered imidazole moiety. Key structural features include:
- Bicyclic framework : The 5,6,7,8-tetrahydro modification introduces partial saturation in the pyrazine ring, reducing planarity while maintaining aromatic character in the imidazole segment (Figure 1).
- Substituent positioning : The trifluoromethyl group at C-3 occupies a position ortho to the bridgehead nitrogen, creating distinct electronic and steric environments compared to nonsubstituted analogs.
- Three-dimensional topology : Hydrogenation at positions 5-8 introduces chair-like conformations in the pyrazine ring, potentially enhancing target complementarity compared to fully aromatic systems.
Table 1: Structural comparison of imidazo[1,2-a]pyrazine derivatives
Historical Development of Imidazo[1,2-a]pyrazine Derivatives in Medicinal Chemistry
The medicinal exploration of imidazo[1,2-a]pyrazines evolved through three distinct phases:
Early period (1980s-2000s) : Initial interest focused on fully aromatic derivatives like zolpidem, which demonstrated sedative-hypnotic effects through GABA_A receptor modulation. These compounds established the scaffold's capacity for central nervous system activity but faced limitations in selectivity and metabolic clearance.
SAR optimization era (2010-2020) : Systematic structure-activity relationship studies revealed that ring hydrogenation and fluorinated substituents could improve pharmacokinetic properties. The 5,6,7,8-tetrahydro modification in particular reduced first-pass metabolism while maintaining target engagement, as demonstrated in AMPA receptor negative modulators like compound 14 (pIC~50~ = 10.0 for γ-8 subunit).
Recent advances (2020-present) : Incorporation of trifluoromethyl groups has enabled dual optimization of target affinity and physicochemical properties. For 3-(trifluoromethyl) derivatives, the -CF3 group contributes:
Key milestone compounds :
Significance of Trifluoromethyl Substitution in Bioactive Molecules
The trifluoromethyl group confers distinct advantages in drug design through three primary mechanisms:
Electronic modulation :
- Strong electron-withdrawing effect (σ~m~ = 0.43) alters charge distribution across the heterocycle
- Stabilizes adjacent protonated nitrogen centers, influencing membrane permeability
- Modulates hydrogen-bonding capacity of the scaffold
Steric and hydrophobic effects :
- Van der Waals volume (38.2 ų) creates optimal packing in hydrophobic binding pockets
- Fluorine atoms participate in orthogonal dipole interactions with protein backbone carbonyls
- Compared to methyl groups, -CF3 shows preferential binding to Phe, Tyr, and Met residues
Table 2: Comparative analysis of -CH3 vs -CF3 substitution effects
| Property | -CH3 Substituted | -CF3 Substituted | Improvement Factor |
|---|---|---|---|
| Metabolic stability | t~1/2~ = 2.1 h | t~1/2~ = 5.8 h | 2.76x |
| Target binding affinity | K~d~ = 8.4 μM | K~d~ = 1.2 μM | 7.0x |
| LogP | 1.92 | 2.45 | +0.53 units |
| CYP3A4 inhibition | IC~50~ = 4.1 μM | IC~50~ = 12.3 μM | 3.0x selectivity |
Data adapted from large-scale substitution studies and pharmacokinetic profiling.
The strategic placement of -CF3 at C-3 in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives exemplifies modern fluorination strategies that balance electronic, steric, and metabolic considerations. Molecular modeling studies reveal that the trifluoromethyl group in this position participates in:
- Halogen bonding with backbone carbonyl oxygens
- Hydrophobic filling of conserved subpockets in kinase and viral protein targets
- Conformational locking through restricted rotation about the C3-CF3 bond
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6-4-11-1-2-13(5)6/h3,11H,1-2,4H2 |
InChI Key |
BYPRCNLAZNZMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C(F)(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Core Construction via Davidson-Type Condensation
The imidazo[1,2-a]pyrazine scaffold is typically assembled through a Davidson-type heterocondensation. In this approach:
- Step 1 : α-Acyloxy ketones (e.g., phenacyl bromide derivatives) react with ammonia under reflux in toluene to form 2,4-disubstituted imidazoles.
- Step 2 : Alkylation of the imidazole nitrogen with ethyl bromoacetate introduces the ethylene linker, forming the tetrahydroimidazo[1,2-a]pyrazine core.
- Reflux in toluene (110°C, 12–24 hours).
- Alkylation at N-1 of the imidazole ensures regioselectivity.
Trifluoromethyl Group Introduction
The trifluoromethyl (-CF₃) group is incorporated via:
- Direct Use of CF₃-Containing Precursors : For example, 3-(trifluoromethyl)-1H-imidazole derivatives are alkylated to form the target structure.
- Post-Cyclization Functionalization : Trifluoroacetic anhydride (TFAA) reacts with intermediates under acidic conditions (e.g., methanesulfonic acid) to introduce CF₃.
- React 2-chloropyrazine with hydrazine hydrate in ethanol (60°C, 15 hours).
- Treat with TFAA and methanesulfonic acid in chlorobenzene (reflux, 72–75°C).
- Purify via reduced-pressure distillation and recrystallization.
Yield : ~99.1% purity after silica gel column chromatography.
Reductive Amination for Side-Chain Modification
Secondary functionalization often employs reductive amination:
- Step : A ketone intermediate (e.g., [1-(3-chlorophenyl)-4-oxo-cyclohexylmethyl] carbamate) reacts with the tetrahydroimidazo[1,2-a]pyrazine core in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).
Hydrogenation for Ring Saturation
Palladium-catalyzed hydrogenation saturates the pyrazine ring:
- Protocol : 10% palladium/carbon (Pd/C) in ethanol under hydrogen pressure (4 bar, 25°C, 4.5 hours).
- Outcome : Full reduction to the tetrahydro form with 99.3% HPLC purity.
Comparative Analysis of Methods
Challenges and Optimizations
- Byproduct Mitigation : Early methods suffered from side reactions during cyclization, but optimized protocols using TFAA and controlled pH (e.g., pH=12 in step 2) minimize impurities.
- Scalability : The use of readily available starting materials (e.g., 2-chloropyrazine) and catalytic hydrogenation enhances suitability for industrial production.
Applications in Drug Synthesis
This compound serves as a key intermediate for DPP-4 inhibitors (e.g., sitagliptin). Its synthetic flexibility allows diversification at multiple positions, enabling combinatorial library development.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Isocyanates in dichloromethane with triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of compounds. This feature is crucial for drug design as it can improve the binding affinity to biological targets.
- Antimicrobial Activity : Research indicates that derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and survival rates.
- Anticancer Potential : The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways. The presence of the trifluoromethyl group is believed to enhance its interaction with cellular targets .
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative conditions by modulating oxidative stress and inflammation in neuronal cells .
Agricultural Applications
The unique chemical structure of this compound also lends itself to agricultural applications.
- Pesticide Development : The compound has been investigated as a potential lead in the development of new pesticides. Its efficacy against specific pests combined with low toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture.
Material Science
In material science, the compound's properties can be harnessed for various applications.
- Polymer Additives : Due to its chemical stability and resistance to degradation, this compound can be used as an additive in polymers to enhance their mechanical properties and thermal stability .
- Coatings and Films : The compound's unique properties may also be utilized in coatings and films that require high durability and resistance to environmental factors .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, researchers tested the effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with this compound reduced cell death by approximately 40%, suggesting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates the activity of enzymes like dipeptidyl peptidase-4 (DPP-4), leading to increased insulin production and decreased glucagon production in the pancreas.
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Core Heterocycle: Replacement of imidazo with triazolo or pyrimidine alters electronic properties and binding affinity.
- Substituents : The -CF₃ group enhances lipophilicity and metabolic stability, while sulfonyl or hydrazone moieties (e.g., in pyrimidine derivatives) improve solubility and target selectivity .
Pharmacological Activity Comparison
- Gαq Protein Inhibition: The imidazo[1,2-a]pyrazine scaffold (e.g., BIM-46174) shows nanomolar potency against Gαq-dependent pathways, critical in cancer cell proliferation . Triazolo analogues lack this activity but target bacterial DNA gyrase (e.g., E. coli Gyr-A) with docking scores comparable to ciprofloxacin .
- Antimicrobial Effects : Hydrazone-functionalized pyrimidine derivatives (e.g., compound 8d ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli due to their ability to disrupt membrane integrity .
- Therapeutic Scope : While imidazo derivatives are explored in oncology, triazolo and pyrimidine analogues are prioritized for infectious diseases and neurological disorders (e.g., neuroprotection post-ischemia) .
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11ClF3N3O2
- Molecular Weight : 285.65 g/mol
- CAS Number : 1876459-20-9
Biological Activity Overview
Research indicates that compounds with imidazo[1,2-a]pyrazine structures exhibit various biological activities, particularly in anticancer research. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved biological efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds in the imidazo[1,2-a]pyrazine family. For instance:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported as low as 0.15 μM, indicating potent activity .
- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis and autophagy. For example, one study found that a derivative induced apoptosis via activation of caspases 3/7 and 9 while promoting autophagy through increased expression of beclin-1 and inhibition of mTOR .
Study 1: Anticancer Efficacy
A recent study synthesized several pyrazolo[4,3-e][1,2,4]triazine derivatives and evaluated their anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most active compound showed enhanced apoptosis through caspase activation and reduced NF-κB expression . This suggests that similar mechanisms may be applicable to this compound.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on various derivatives of imidazo[1,2-a]pyrazines indicated that modifications to the trifluoromethyl group significantly influenced biological activity. Compounds with stronger electron-withdrawing groups exhibited enhanced potency against cancer cell lines .
Data Table: Anticancer Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Pyrazolo[4,3-e][1,2,4]triazine derivative | MDA-MB-231 | 0.25 | Caspase activation |
| [1,2,4]triazolo[4,3-a]pyrazine derivative | A549 | 0.83 | Autophagy and apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
